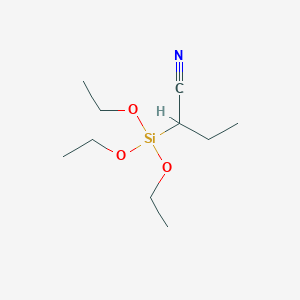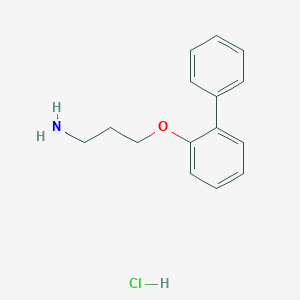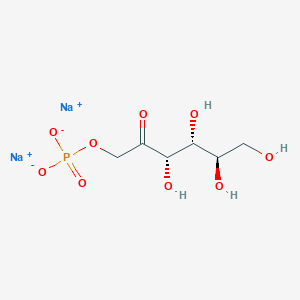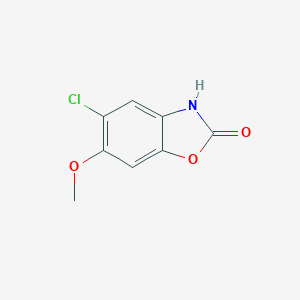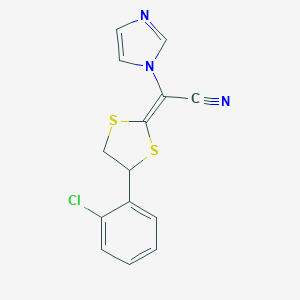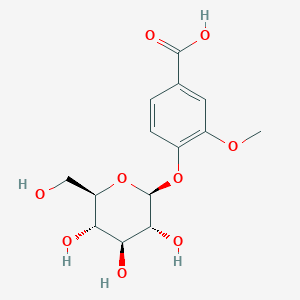
Vanillin glucoside
Vue d'ensemble
Description
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid (4-GMB) is a naturally occurring phenolic acid derived from plant sources. It is a member of the phenolic acid family, which is known for its antioxidant, antimicrobial, and anti-inflammatory properties. 4-GMB has been studied for its potential health benefits, including its ability to act as a free radical scavenger, modulate cellular signaling pathways, and reduce inflammation. It has also been investigated for its use in laboratory experiments, including its potential as an inhibitor of enzymes and as a potential therapeutic agent. In
Applications De Recherche Scientifique
Industrie alimentaire
Vanillin glucoside, également connu sous le nom de vanilline, est un composé aromatique très apprécié qui a acquis une large reconnaissance pour ses qualités naturelles et aromatiques . Il est couramment utilisé comme agent aromatisant dans l'industrie alimentaire .
Conservation des aliments
Outre d'être un agent aromatisant, la vanilline est également largement utilisée dans la conservation des aliments . Elle possède des propriétés de conservation remarquables, fournissant une compréhension approfondie de son rôle crucial dans les secteurs culinaire et des sciences alimentaires .
Emballage alimentaire
La vanilline transcende son rôle d'agent aromatisant en trouvant une large utilisation dans l'emballage alimentaire .
Synthèse biologique
La synthèse de la vanilline englobe un large éventail de méthodologies, y compris les systèmes enzymatiques, microbiens et immobilisés . L'élucidation de différents substrats tels que l'acide férulique, l'eugénol, la vératraldéhyde, l'acide vanillique, la glucovanilline et les phénylpropanoïdes C6-C3 ajoute une couche de profondeur et de perspicacité à la compréhension de la synthèse de la vanilline .
Biotechnologie
La biotechnologie de la vanilline est apparue comme une alternative durable et rentable pour approvisionner la vanilline . Cela implique l'utilisation de micro-organismes et offre des approches prometteuses pour améliorer la production de vanilline en mettant l'accent sur le développement de châssis, la construction de voies métaboliques et l'optimisation des processus .
Industrie pharmaceutique
La vanilline possède plusieurs propriétés biologiques, servant d'antioxydant, d'agent anti-inflammatoire et d'agent antimicrobien
Mécanisme D'action
Target of Action
It’s known that vanillic acid, a related compound, has been shown to interact with various cellular targets, including pancreatic β-cells , and it has been associated with the regulation of c-Jun N-Terminal Kinase in the brain .
Mode of Action
Studies on vanillic acid have shown that it can potentiate insulin secretion and prevent pancreatic β-cells cytotoxicity under h2o2-induced oxidative stress . It also appears to regulate c-Jun N-Terminal Kinase in the brain, which may have implications for neurotoxicity .
Biochemical Pathways
Vanillic acid has been shown to affect several pathways, including the adenosine monophosphate-activated protein kinase (ampk), nuclear factor kappa b (nf- κb), the janus kinase (jak)/signal transducer and activator of transcription (stat), nod128;like receptor family protein (nlrp), toll-like receptors (tlrs), mitogen-activated signaling proteins (mapk) and mammalian target of rapamycin (mtor) signaling pathways .
Pharmacokinetics
A study on vanillic acid showed that it has a half-life of 05 to 96 hours, with peak serum concentrations occurring between 2 and 30 hours post-consumption .
Result of Action
Vanillic acid has been shown to protect pancreatic β-cells from h2o2-induced oxidative stress and potentiate insulin secretion . It also appears to have neuroprotective effects .
Action Environment
It’s known that the conversion of ferulic acid to vanillin, a related compound, can be significantly reduced when the substrate concentration is higher than 08 g/L .
Propriétés
IUPAC Name |
3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11+,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFOSWJYZIVJPO-YGEZULPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556358 | |
| Record name | 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32142-31-7 | |
| Record name | 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of Vanillic Acid Glucoside and what are its potential health benefits?
A1: Vanillic Acid Glucoside (4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid) has been identified in various plant sources. For instance, it's been found in kiwi fruit (Actinidia deliciosa) [], specifically in the shell extracts where it contributes to the significant antioxidant activity observed []. Additionally, it's been isolated from the parasitic plant Orobanche foetida where it exhibits hepatoprotective potential by countering liver damage induced by CCl4 in rats []. This protective effect is linked to its antioxidant and anti-inflammatory properties, potentially through strong binding interactions with inflammatory proteins [].
Q2: How does Vanillic Acid Glucoside contribute to the sensory perception of certain foods?
A2: Research indicates that Vanillic Acid Glucoside plays a role in the somatosensory properties of canned prunes (Prunus domestica) []. Specifically, it contributes to the perception of "slippery" and "thickness" sensations []. This suggests that this compound, alongside other phenolic compounds, could be manipulated in food products to achieve desired textural experiences.
Q3: Can you elaborate on the antioxidant properties of Vanillic Acid Glucoside and its potential mechanism of action?
A3: Vanillic Acid Glucoside, alongside other phenolic compounds, contributes to the high antioxidant activity found in kiwi fruit shell extracts []. While the exact mechanisms were not fully elucidated in the provided research, its antioxidant capacity is likely related to its ability to scavenge free radicals and chelate metal ions, similar to other phenolic compounds []. Further research on Orobanche foetida supports this, demonstrating that Vanillic Acid Glucoside exhibits substantial antioxidant potential in DPPH and ABTS assays []. This activity is suggested to be linked to its binding affinity for inflammatory proteins, potentially hindering their activity and downstream inflammatory pathways [].
Q4: Are there any studies exploring the structure-activity relationship of Vanillic Acid Glucoside?
A4: While the provided research doesn't delve into specific structure-activity relationship studies for Vanillic Acid Glucoside, it highlights the compound's presence alongside other phenolic compounds with known antioxidant properties, such as caffeoylquinic acids and proanthocyanidins, in plums (Prunus domestica and Prunus salicina) and other plant sources [, ]. Investigating how structural variations within this class of compounds, including the glucoside moiety of Vanillic Acid Glucoside, influence their antioxidant activity and other biological effects could be a promising avenue for future research.
Q5: What analytical techniques are commonly employed for the identification and quantification of Vanillic Acid Glucoside in plant materials and food products?
A5: Researchers utilize a range of analytical techniques to identify and quantify Vanillic Acid Glucoside. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) has been instrumental in characterizing phenolic compounds, including Vanillic Acid Glucoside, in various matrices such as plums (Prunus salicina, Prunus domestica) and Orobanche foetida [, ]. This technique allows for the separation and identification of individual compounds based on their mass-to-charge ratio and fragmentation patterns. Further quantitative analysis can be achieved by comparing peak areas against known standards.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



